molecular formula C6H15Cl2N3O B8021224 [(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate

[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate

Cat. No.: B8021224
M. Wt: 216.11 g/mol
InChI Key: KQVSYVOLEZMBNI-UHFFFAOYSA-N
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Description

[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate is a pyrazole-derived organic compound characterized by a 1,3-dimethyl-substituted pyrazole core linked to a methylamine group. The dihydrochloride salt form enhances its solubility in polar solvents, while the hydrate component improves crystalline stability.

Key features inferred from related compounds:

  • Molecular formula: Estimated as C₆H₁₅Cl₂N₃O (assuming dihydrochloride and one water of hydration).
  • Stability: Hydrate form likely reduces hygroscopicity compared to anhydrous salts.
  • Reactivity: The pyrazole ring and methylamine group offer sites for further functionalization, enabling diverse synthetic pathways.

Properties

IUPAC Name

(1,3-dimethylpyrazol-4-yl)methanamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH.H2O/c1-5-6(3-7)4-9(2)8-5;;;/h4H,3,7H2,1-2H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVSYVOLEZMBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN)C.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with methylamine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt, which is subsequently crystallized from water to obtain the hydrate form.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient mixing and heat transfer. The final product is purified through recrystallization or other suitable purification techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into amine derivatives with altered properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines are employed under basic or acidic conditions.

Major Products

Scientific Research Applications

[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key differences between the target compound and related pyrazole or heterocyclic derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications Reference
[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate Pyrazole 1,3-Dimethyl, CH₂NH₂·2HCl·H₂O ~215.9 (estimated) Drug synthesis, material science
N,N-Dimethyl[...]pyrrolidinyl compound Benzene + pyrrolidine 4-(Pyrrolidin-2-yl), N,N-dimethyl 323.27 Not specified (likely CNS agents)
1-[3-Fluorophenyl-1H-pyrazol-4-yl]methanamine hydrochloride Pyrazole 3-Fluorophenyl, CH₂NH₂·HCl 243.67 Pharmaceutical intermediates
{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride Triazole 4-(2-Methoxyethyl), CH₂NH₂·2HCl 307.20 Chemical synthesis

Analysis of Functional Group Impact

Pyrazole vs. Triazole Cores :

  • Pyrazole derivatives (e.g., the target compound) exhibit moderate aromaticity and hydrogen-bonding capability, favoring interactions in biological systems. Triazole analogs (e.g., triazole-based compounds in ) offer enhanced metabolic stability due to their stronger aromatic character, making them preferred in drug design .

They may also enhance lipophilicity, improving membrane permeability in drug candidates compared to polar substituents (e.g., methoxyethyl in triazole derivatives) . Dihydrochloride Hydrate vs. Monohydrochloride: The dihydrochloride form improves water solubility, while the hydrate enhances crystallinity, aiding in purification and storage. This contrasts with monohydrochloride salts (e.g., ’s fluorophenyl derivative), which may exhibit lower solubility .

Biological and Material Applications :

  • The pyrrolidinyl compound () likely targets neurological pathways due to its structural similarity to psychoactive amines, whereas pyrazole derivatives are more commonly used in anticancer or anti-inflammatory agents .
  • Triazole-based compounds () are frequently employed in agrochemicals due to their stability under environmental conditions .

Research Findings and Limitations

  • Synthetic Utility : The target compound’s methylamine group enables coupling reactions with carboxylic acids or carbonyl compounds, a feature shared with ’s fluorophenyl derivative but distinct from pyrrolidinyl compounds requiring more complex functionalization .
  • Data Gaps : Direct pharmacological or physicochemical data (e.g., solubility, melting point) for the target compound are absent in the provided evidence. Properties are inferred from analogs, highlighting the need for further experimental characterization.

Biological Activity

[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's unique structure and properties make it a valuable candidate for various therapeutic applications.

  • Molecular Formula : C6H15Cl2N3O
  • Molecular Weight : 216.11 g/mol
  • IUPAC Name : (1,3-dimethylpyrazol-4-yl)methanamine; hydrate; dihydrochloride

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and methylamine.
  • Reaction Conditions : The reaction is performed under reflux in an appropriate solvent, followed by treatment with hydrochloric acid to form the dihydrochloride salt.
  • Purification : The product is crystallized from water to obtain the hydrate form.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens:

CompoundMinimum Inhibitory Concentration (MIC)Target Pathogen
7b0.22 - 0.25 μg/mLStaphylococcus aureus
7b-Staphylococcus epidermidis

These results indicate that this compound exhibits potent bactericidal properties and may inhibit biofilm formation, which is crucial in treating persistent infections .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Pyrazole derivatives are known to interact with specific molecular targets involved in cancer progression. For example:

  • Mechanism of Action : It may inhibit enzymes associated with cancer pathways, thereby reducing tumor growth.
  • Targeted Pathways : Studies suggest involvement in inhibiting BRAF(V600E), EGFR, and other kinases relevant to tumorigenesis .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The findings indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Research

Another investigation focused on the structural activity relationship (SAR) of pyrazole derivatives in cancer therapy. The results suggested that modifications to the pyrazole ring could enhance its potency against cancer cells while minimizing toxicity .

The biological effects of this compound are attributed to its ability to bind to specific enzymes or receptors:

  • Enzyme Inhibition : It may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The compound can modulate receptor activity, leading to altered cellular responses.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other pyrazole derivatives:

Compound NameActivity TypeNotable Effects
1,3-Dimethyl-1H-pyrazole-4-carboxylic acidAntitumorInhibits BRAF(V600E)
5-Amino-3-methylpyrazoleAntibacterialEffective against E. coli

This comparison illustrates the diverse pharmacological profiles of pyrazole derivatives and their potential applications in medicine.

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